
(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate
Übersicht
Beschreibung
(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate: is a chiral compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol. It is a benzyl-protected derivative of 3-methyl-1,4-diazepane-1-carboxylic acid, often used in asymmetric synthesis and as a chiral building block in organic chemistry.
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as amino acids, to build the desired structure.
Asymmetric Catalysis: Using chiral catalysts to induce asymmetry during the synthesis process.
Resolution of Racemates: Separating the racemic mixture into its enantiomers using chiral resolving agents.
Industrial Production Methods:
Batch Production: Small-scale, high-purity production for research and development purposes.
Continuous Flow Synthesis: Large-scale production with improved efficiency and control over reaction conditions.
Wirkmechanismus
Target of Action
The primary target of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate, also known as (S)-1-CBZ-3-METHYL-1,4-DIAZEPANE, is the Rho-kinase . Rho-kinase is a serine/threonine protein kinase that plays a crucial role in various cellular functions, including cell motility, proliferation, and apoptosis .
Mode of Action
The compound interacts with its target, Rho-kinase, by inhibiting its activity . This inhibition leads to changes in the cellular functions regulated by Rho-kinase, such as cell motility, proliferation, and apoptosis .
Biochemical Pathways
The inhibition of Rho-kinase by this compound affects several biochemical pathways. These include pathways involved in cell motility, proliferation, and apoptosis . The downstream effects of these changes can lead to alterations in cellular behavior and function .
Pharmacokinetics
Factors such as the compound’s chemical properties, the patient’s physiological state, and the method of administration could all influence these pharmacokinetic properties .
Result of Action
The result of the compound’s action on Rho-kinase can lead to changes in cellular functions. By inhibiting Rho-kinase, the compound can alter cell motility, proliferation, and apoptosis . These changes can have significant effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological state of the patient, the presence of other drugs or substances, and the specific conditions under which the drug is administered .
Biochemische Analyse
Biochemical Properties
(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with Rho-kinase, an enzyme involved in the regulation of the cytoskeleton and cell motility . The interaction between this compound and Rho-kinase can lead to the modulation of various cellular processes, including contraction, motility, and proliferation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with Rho-kinase can alter the phosphorylation state of downstream targets, affecting cell shape and movement . Additionally, this compound has been shown to impact gene expression by modulating transcription factors involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its binding to Rho-kinase results in the inhibition of the enzyme’s activity, thereby affecting the phosphorylation of myosin light chain and other substrates . This inhibition can lead to changes in cell contraction and motility.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in cell morphology and function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and biosynthetic processes . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes.
Analyse Chemischer Reaktionen
(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate: undergoes various types of chemical reactions, including:
Oxidation: Conversion of the benzyl group to a carboxylic acid derivative.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Replacement of the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles or electrophiles under various conditions.
Major Products Formed:
Oxidation: Benzyl 3-methyl-1,4-diazepane-1-carboxylate carboxylic acid.
Reduction: Benzyl 3-methyl-1,4-diazepane-1-carboxylate alcohol.
Substitution: Various derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate: has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties in drug discovery.
Industry: Employed in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other benzyl-protected diazepane derivatives.
Uniqueness: The presence of the chiral center and the specific substitution pattern contribute to its distinct properties and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
benzyl (3S)-3-methyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12-10-16(9-5-8-15-12)14(17)18-11-13-6-3-2-4-7-13/h2-4,6-7,12,15H,5,8-11H2,1H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOINYCKVHXRGDV-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCCN1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1429701.png)



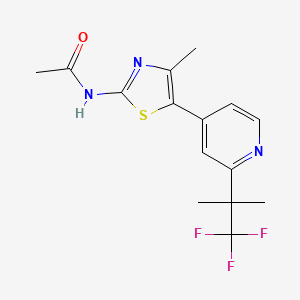

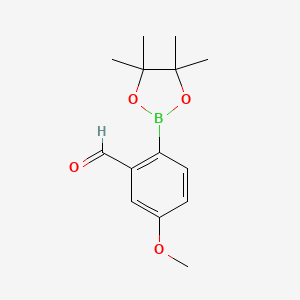
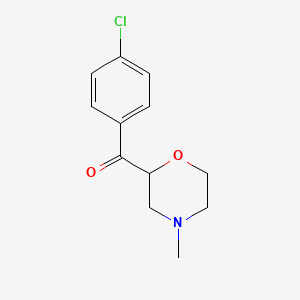
![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine](/img/structure/B1429713.png)
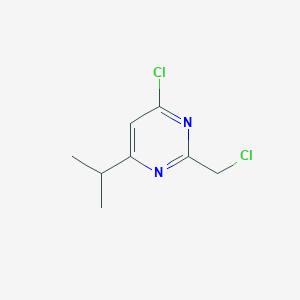
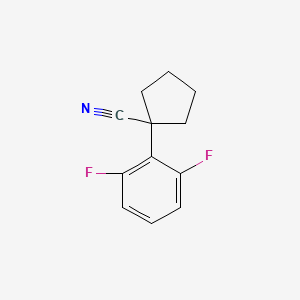

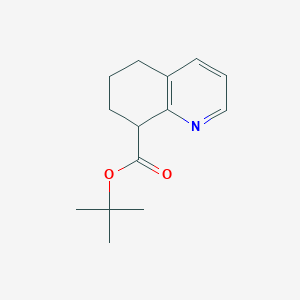
![3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline](/img/structure/B1429722.png)
